Cas no 403722-96-3 (2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one)

2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one structure
403722-96-3 structure
Product name:2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
CAS No:403722-96-3
MF:C24H19ClN2O2S
MW:434.937863588333
CID:6270457
PubChem ID:4255498

2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
    • SR-01000556954-1
    • SR-01000556954
    • 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-phenylethyl)quinazolin-4-one
    • 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-phenethylquinazolin-4(3H)-one
    • 403722-96-3
    • ChemDiv3_012392
    • BRD-K96288089-001-01-3
    • Oprea1_061591
    • F0912-2759
    • AKOS024601720
    • HMS1508D06
    • 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
    • Inchi: 1S/C24H19ClN2O2S/c25-19-12-10-18(11-13-19)22(28)16-30-24-26-21-9-5-4-8-20(21)23(29)27(24)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2
    • InChI Key: RUABRPQCADYPMR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(CSC1=NC2C=CC=CC=2C(N1CCC1C=CC=CC=1)=O)=O

Computed Properties

  • Exact Mass: 434.0855767g/mol
  • Monoisotopic Mass: 434.0855767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 641
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.8
  • Topological Polar Surface Area: 75Ų

2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0912-2759-20mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
403722-96-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0912-2759-10μmol
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
403722-96-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0912-2759-20μmol
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
403722-96-3 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0912-2759-15mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
403722-96-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0912-2759-30mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
403722-96-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0912-2759-5mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
403722-96-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0912-2759-75mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
403722-96-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0912-2759-25mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
403722-96-3 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0912-2759-3mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
403722-96-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0912-2759-100mg
2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
403722-96-3 90%+
100mg
$248.0 2023-05-17

Additional information on 2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one

Professional Introduction to Compound with CAS No 403722-96-3 and Product Name: 2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one

The compound with the CAS number 403722-96-3 and the product name 2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the quinazoline class, a heterocyclic structure known for its broad spectrum of biological activities. The unique combination of substituents in its molecular framework positions it as a promising candidate for further research and development in medicinal chemistry.

Quinazoline derivatives have long been recognized for their pharmacological potential, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory applications. The presence of a sulfanyl group at the 2-position and an ethylsulfanyl moiety at the 3-position of the quinazoline core introduces specific electronic and steric properties that can modulate the compound's interactions with biological targets. This structural feature is particularly intriguing, as it may enhance binding affinity and selectivity towards key enzymes and receptors involved in disease pathways.

Recent studies have highlighted the importance of quinazoline derivatives in oncology research. Specifically, modifications to the quinazoline scaffold have been shown to influence kinase inhibition, which is a critical mechanism in cancer therapy. The 4-chlorophenyl substituent in this compound may contribute to its ability to interact with ATP-binding sites of kinases, thereby inhibiting their activity. Such interactions are pivotal in disrupting tumor cell proliferation and survival signaling cascades.

The 3-(2-phenylethyl) group further diversifies the pharmacophore, potentially enhancing solubility and metabolic stability while maintaining biological efficacy. This dual substitution pattern is reminiscent of many successful drug candidates that have transitioned from lead compounds to marketed therapies. The dihydroquinazolinone core provides additional conformational flexibility, allowing the molecule to adopt multiple binding orientations within biological targets.

In vitro studies have begun to explore the pharmacological profile of this compound, revealing promising preliminary results. Initial assays indicate that it exhibits moderate activity against certain cancer cell lines, suggesting its potential as an antineoplastic agent. The sulfanyl and ethylsulfanyl groups appear to play a crucial role in mediating these effects by facilitating hydrogen bonding and hydrophobic interactions with protein targets.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include condensation reactions to form the quinazoline ring system, followed by functional group transformations to introduce the sulfanyl and ethylsulfanyl moieties. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm structural integrity throughout the synthetic process.

From a medicinal chemistry perspective, this compound exemplifies the importance of structural diversity in drug discovery. The strategic placement of electron-withdrawing groups like chlorine and oxygen-containing functionalities enhances electrophilicity at key binding sites. Meanwhile, bulky aryl groups improve steric hindrance against non-target interactions, reducing off-target effects—a critical consideration in modern drug development.

Future research directions include exploring derivative libraries based on this core structure to identify analogs with improved pharmacokinetic properties. Computational modeling techniques such as molecular docking can guide rational design modifications by predicting binding affinities and energetics with biological targets like kinases or transcription factors. Such approaches accelerate hit identification while minimizing experimental screening efforts.

The quinazoline scaffold's versatility extends beyond oncology; it has shown promise in treating inflammatory diseases by modulating immune responses through inhibiting inflammatory cytokine pathways. The sulfanyl group's ability to engage with polar residues on target proteins may contribute to anti-inflammatory effects when combined with other pharmacophoric elements present in this compound.

Regulatory considerations for potential clinical translation include assessing metabolic stability and toxicity profiles through preclinical studies. Pharmacokinetic modeling helps predict how the compound will behave within biological systems, informing dosing strategies if further development proceeds beyond academic research stages.

In conclusion,2-{2-(4-chlorophenyl)-2-oxoethylsulfanyl}-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-one represents a structurally interesting derivative with significant pharmaceutical potential derived from its quinazoline core composition,CAS No 403722-96-3 serves as an identifier for further exploration into its biological activities,sulfanyl group functionality contributes unique electronic properties,4-chlorophenyl substituent enhances kinase targeting capabilities,ethylsulfanyl moiety improves metabolic profile,3-(2-phenylethyl) group adds conformational flexibility,dihydroquinazolinone core facilitates multiple binding orientations,in vitro studies indicate promising anticancer effects,synthetic pathways require optimization for industrial-scale production,medicinal chemistry principles underscore its value as a lead compound,computational modeling can accelerate derivative development,inflammatory disease treatment potential warrants investigation,regulatory aspects must be addressed prior clinical translation—all these elements position this compound as a compelling focus for future research endeavors within pharmaceutical sciences.

Recommend Articles

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd